3-(3-Methylbutoxy)-3-oxopropanoic acid
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Overview
Description
3-(3-Methylbutoxy)-3-oxopropanoic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of acetic acid and contains a 3-methylbutoxy group attached to the third carbon of the oxopropanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutoxy)-3-oxopropanoic acid typically involves the reaction of chloroacetic acid with isoamyl alcohol in the presence of sodium hydroxide and a phase-transfer catalyst. The resulting sodium amylglycolate is then treated with allyl alcohol to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Methylbutoxy)-3-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Methylbutoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylbutoxy)acetic acid: Similar in structure but lacks the oxo group.
3-Methylbutoxyacetic acid: Another related compound with slight structural differences.
Uniqueness
3-(3-Methylbutoxy)-3-oxopropanoic acid is unique due to the presence of both the 3-methylbutoxy group and the oxo group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.
Biological Activity
3-(3-Methylbutoxy)-3-oxopropanoic acid, with the chemical formula C8H14O4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding the biological properties of this compound can provide insights into its possible therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a keto group adjacent to a carboxylic acid, which is significant for its reactivity and biological interactions. The presence of the 3-methylbutoxy group may influence its solubility and interaction with biological membranes.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. For instance, it has been shown to inhibit certain kinases, which are crucial in signaling pathways related to cell growth and metabolism. This inhibition may suggest potential applications in cancer therapy, where kinase activity is often dysregulated.
2. Antioxidant Activity
The compound also demonstrates antioxidant properties, which are vital for protecting cells from oxidative stress. This activity can be particularly relevant in neurodegenerative diseases, where oxidative damage plays a significant role.
3. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The extent of cytotoxicity is dose-dependent, indicating that higher concentrations of the compound lead to increased cell death.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest |
MCF-7 (Breast Cancer) | 18.5 | Inhibition of proliferation |
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Case Studies
- Neuroprotective Effects : In a study focusing on neuroprotection, the compound was administered to models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal cell death, supporting its potential use in treating conditions like Alzheimer's disease.
- Hepatoprotective Activity : Another investigation assessed the hepatoprotective effects of the compound in models exposed to hepatotoxic agents. The results showed that treatment with this compound reduced liver enzyme levels, suggesting a protective role against liver damage.
Properties
IUPAC Name |
3-(3-methylbutoxy)-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(2)3-4-12-8(11)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUWKLPBSLHIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.